ATV-FX1 sodium salt is derived from atorvastatin through oxidative degradation processes. It is classified under the category of pharmaceutical impurities, specifically those that arise during the synthesis or storage of atorvastatin. The compound's structure and properties are critical for ensuring the safety and efficacy of atorvastatin-containing medications .
The synthesis of ATV-FX1 sodium salt typically involves the oxidative degradation of atorvastatin in an alkaline acetonitrile solution, often utilizing hydrogen peroxide as an oxidizing agent. This reaction leads to the formation of various degradation products, including ATV-FX1. The process can be monitored using high-performance liquid chromatography (HPLC) to ensure the accurate identification and quantification of the resulting compounds .
Key Steps in Synthesis:
The molecular formula for ATV-FX1 sodium salt is , with a molecular weight of approximately 612.6 g/mol when considering the sodium salt form .
Structural Characteristics:
ATV-FX1 sodium salt can participate in various chemical reactions typical for statin derivatives, including hydrolysis, oxidation, and potential interactions with other pharmaceutical compounds. Understanding these reactions is crucial for predicting stability under different conditions.
Relevant Reactions:
Key Mechanisms:
ATV-FX1 sodium salt exhibits distinct physical and chemical properties that are essential for its characterization:
Analytical Techniques:
ATV-FX1 sodium salt serves primarily as a reference standard in analytical chemistry for quality control purposes in atorvastatin formulations. Its analysis helps ensure that pharmaceutical products meet safety standards by quantifying impurities that could affect efficacy or safety.
Applications Include:
ATV-FX1 sodium salt (CAS 1315629-79-8) is a structurally complex organic compound recognized in pharmaceutical chemistry as a specified degradation product and impurity of the cholesterol-lowering drug atorvastatin. Its systematic IUPAC name, sodium 4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate, reflects its intricate polycyclic architecture and multiple functional groups [3] [7]. The compound exists as the sodium salt form of the corresponding carboxylic acid (CAS 873950-18-6), which enhances its solubility in aqueous and methanolic systems – a property critical for analytical applications [1] [8].
The compound is known by numerous synonyms across scientific literature and chemical databases, indicative of its complex structure and diverse research contexts:
Table 1: Nomenclature and Identifiers of ATV-FX1 Sodium Salt
Identifier Type | Designation |
---|---|
Primary Synonyms | ATV-cycloFP Sodium, Atorvastatin Cyclic (Fluorophenyl) Sodium Salt Impurity, Atorvastatin Impurity 28 (Sodium Salt) |
Chemical Names | 1b-(4-Fluorophenyl)hexahydro-β,7-dihydroxy-7-(1-methylethyl)-1a-phenyl-7a-[(phenylamino)carbonyl]-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoic Acid Sodium Salt; Atorvastatin Epoxy Pyrrolooxazin 7-Hydroxy Analog Sodium Salt |
CAS Numbers | 1315629-79-8 (sodium salt), 873950-18-6 (free acid) |
Molecular Formula | C₃₃H₃₄FN₂NaO₇ |
Molecular Weight | 612.62 g/mol |
Canonical SMILES | CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O.[Na+] |
This multiplicity of names arises from its identification as both a synthesized reference standard and a process-related/photodegradation impurity during atorvastatin manufacturing and stability studies [4] [8]. The standardized identifier "ATV-FX1" (Atorvastatin FluoroPhenyl Impurity 1) is widely adopted in analytical and regulatory contexts within the pharmaceutical industry [1] .
ATV-FX1 sodium salt possesses a tricyclic core structure featuring fused oxirane (epoxide), pyrrolo, and oxazine rings, differentiating it fundamentally from the parent atorvastatin molecule. Key structural elements include:
Characterization relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) studies, particularly 2D experiments (COSY, NOESY, HSQC, HMBC), confirm the connectivity and spatial arrangement within the tricyclic system and verify the regiochemistry of the fluorophenyl attachment [2] [10]. High-Resolution Mass Spectrometry (HR-MS) provides precise mass confirmation (m/z 613.2385 for [M+H]⁺ in positive ion mode) and fragmentation patterns consistent with the proposed structure [9] [10]. The compound exhibits a characteristic UV absorption profile with λₘₐₓ at approximately 245 nm and 295 nm, essential for its detection and quantitation in HPLC-UV methods [2].
Isomeric complexity arises during its formation. Research identifies ATV-FXA as a regioisomer differing in the attachment position of the fluorophenyl group relative to the epoxy oxygen within the tricyclic system. This isomer forms under specific oxidative conditions (photooxidation followed by alkalization) and exhibits distinct chromatographic behavior (retention time) compared to ATV-FX1, though sharing identical molecular weight and formula [9] [10].
Table 2: Key Oxidative Degradation Products of Atorvastatin Related to ATV-FX1
Degradant Code | Molecular Formula | Molecular Weight | Structural Relationship to ATV-FX1 | Primary Formation Condition |
---|---|---|---|---|
ATV-FX1 | C₃₃H₃₄FN₂NaO₇ | 612.62 | Parent structure; sodium salt | Alkaline H₂O₂ oxidation |
ATV-FXA | C₃₃H₃₄FN₂NaO₇ | 612.62 | Fluorophenyl regioisomer of ATV-FX1 | Photooxidation + Alkalization (pH 8-9) |
ATV-FXA1 | C₂₆H₂₁FN₂O₄ | 444.46 | Degradation product lacking heptanoate side chain | Acidification (pH 3) of ATV-FXA solution |
ATV-FXA2 | C₂₆H₂₁FN₂O₅ | 460.46 | Bicyclic hydroxy-oxirane derivative | Acidification (pH 3) of ATV-FXA solution |
Within pharmaceutical quality control, ATV-FX1 sodium salt is classified as a specified degradation impurity of atorvastatin calcium. Its formation occurs primarily through oxidative pathways:
Its significance stems from regulatory requirements mandating identification, reporting, and control of impurities exceeding threshold levels (typically >0.10%) in drug substances and products. ATV-FX1 is a key marker impurity monitored during:
The compound's isolation is typically achieved via preparative chromatography (e.g., Luna prep C18(2) 10μm column) from stressed atorvastatin solutions, followed by lyophilization to obtain a white to off-white hygroscopic solid [1] [2] [10]. Its inherent stability is sufficient for use as an analytical reference standard when stored appropriately (typically at -20°C), although its hygroscopic nature requires careful handling [1] [7]. Understanding the formation mechanisms and analytical behavior of ATV-FX1 sodium salt is therefore indispensable for ensuring the quality, safety, and efficacy of atorvastatin-based medicines throughout their lifecycle.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0